

"squalene as a vaccine adjuvant in flu vaccines"

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Squalene as a Vaccine Adjuvant in Flu Vaccines: Application Notes and Protocols

Introduction

Squalene, a naturally occurring triterpene, is a critical component in several advanced vaccine adjuvants used in influenza vaccines.[1] It is formulated into oil-in-water emulsions to create adjuvants like MF59, AS03, and AF03, which are licensed for use in seasonal and pandemic influenza vaccines in many countries.[1][2][3] These adjuvants significantly enhance the immune response to vaccine antigens, allowing for dose-sparing and improved protection, particularly in populations with weaker immune responses, such as the elderly and young children.[4] **Squalene** is a precursor to cholesterol and is naturally synthesized in the human liver, making it biocompatible and biodegradable. This document provides detailed application notes on the mechanism and performance of **squalene**-based adjuvants and protocols for their preparation and evaluation.

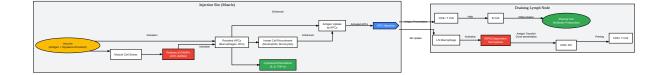
Mechanism of Action

Squalene-based emulsion (SE) adjuvants do not act as a simple antigen depot. Instead, they create a localized, transient 'immunocompetent environment' at the injection site. This environment is characterized by the rapid recruitment and activation of innate immune cells, which is crucial for shaping a robust and long-lasting adaptive immune response.

Upon intramuscular injection, SE adjuvants induce the release of damage-associated molecular patterns (DAMPs), such as ATP and double-stranded DNA, from stressed muscle cells. These signals, along with the emulsion particles themselves, are sensed by resident innate cells like macrophages and dendritic cells (DCs). This triggers a cascade of events:



- Innate Cell Recruitment: A rapid and massive infiltration of immune cells—including neutrophils, eosinophils, monocytes, and macrophages—occurs at the injection site, typically peaking within 24 hours.
- Cytokine and Chemokine Production: Activated innate cells release a variety of proinflammatory cytokines (e.g., IL-6, TNF-α) and chemokines, further amplifying the immune response.
- Enhanced Antigen Uptake and Presentation: The recruited antigen-presenting cells (APCs), particularly monocyte-derived DCs, efficiently take up the vaccine antigen and the adjuvant. These activated APCs then migrate to the draining lymph nodes.
- T and B Cell Activation: In the lymph nodes, APCs present the antigen to T cells. SE
 adjuvants have been shown to stimulate robust CD4+ T cell and CD8+ T cell responses. The
 CD8+ T cell response is uniquely stimulated through a RIPK3-dependent necroptosis
 pathway in lymph node macrophages, which facilitates antigen cross-presentation by DCs.
 This leads to the activation and proliferation of B cells, resulting in high-titer, affinity-matured,
 and isotype-switched antibodies.



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Caption: Signaling pathway of squalene-based adjuvants.

Composition and Formulation of Licensed Adjuvants

MF59 and AS03 are the most well-characterized **squalene**-based adjuvants. Their compositions are designed to form a stable oil-in-water nano-emulsion with a particle size critical for potency.

Component	MF59	AS03	Function
Oil Phase	Squalene (4.3% w/v)	Squalene (10.69 mg)	Forms the core oil droplet of the emulsion.
DL-α-tocopherol (Vitamin E) (11.86 mg)	Oil-soluble immunostimulant and antioxidant.		
Aqueous Phase	Citrate Buffer	Phosphate Buffered Saline	Continuous phase of the emulsion.
Surfactants	Polysorbate 80 (Tween 80) (0.5% w/v)	Polysorbate 80 (Tween 80) (4.86 mg)	Water-soluble surfactant, emulsifier.
Sorbitan trioleate (Span 85) (0.5% w/v)	Oil-soluble surfactant, emulsifier.		
Particle Size	~160 nm	~155 nm	Optimal size for cellular uptake and transport.

Table 1: Composition of MF59 and AS03 Adjuvants per 0.5 mL human dose. Note: AS03 is available in two formulations, AS03A (listed) and AS03B (50% of each component).

Application Notes: Immunogenicity and Safety Enhanced Immunogenicity



Squalene-adjuvanted influenza vaccines consistently induce superior immune responses compared to their non-adjuvanted counterparts across all age groups.

Population	Adjuvant Effect (GMTR*) vs. Non-Adjuvanted IIV	Key Findings
Young Children (<2.5 years)	3.7 (95% CI: 2.5 to 5.5)	The adjuvant effect is most pronounced in immunologically naive young children.
Children (3-17 years)	High	After one adjuvanted dose, 100% of children achieved seroprotection (HI titer ≥ 40), compared to 94-98% with non- adjuvanted vaccine.
Adults	Moderate	Adjuvanted vaccines induce broader, cross-reactive antibody responses against different influenza strains.
Older Adults (>65 years)	1.4 (95% CI: 1.0 to 1.9)	Improves the weaker immune response in the elderly, leading to higher and more persistent antibody titers.

*GMTR: Geometric Mean Titer Ratio of post-vaccination antibody titers (**Squalene**-IIV / Aqueous IIV). A GMTR > 1.0 favors the **squalene**-adjuvanted vaccine. Data from a meta-analysis of 49 trials.

Dose Sparing and Antibody Persistence

The inclusion of a **squalene** adjuvant allows for a significant reduction in the amount of antigen required to elicit a protective immune response. For example, a single dose of an MF59-adjuvanted H9N2 vaccine induced antibody titers similar to two doses of a non-adjuvanted vaccine. This "dose-sparing" effect is critical during a pandemic when vaccine supply is limited. Furthermore, the antibody responses induced by adjuvanted vaccines are more persistent. In



children aged 3-17, 100% who received an adjuvanted H1N1 vaccine remained seroprotected after 8 months, compared to 93-97% in the non-adjuvanted group.

Safety and Tolerability

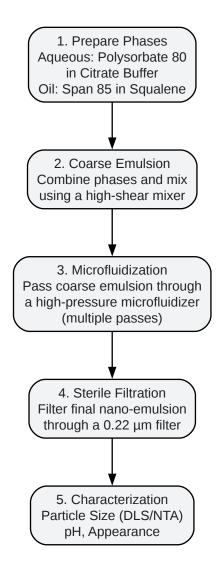
Squalene-based adjuvants have a well-established safety profile, having been administered in over 100 million vaccines. They are generally well-tolerated, though they are associated with a higher frequency of transient, mild-to-moderate local adverse events (e.g., pain, redness, swelling at the injection site) compared to non-adjuvanted vaccines. Systemic side effects are typically not serious. Importantly, large-scale studies and meta-analyses have found no convincing evidence linking **squalene**-containing adjuvants to an increased risk of systemic autoimmune diseases or Guillain-Barré syndrome.

Experimental Protocols

Protocol 1: Preparation and Characterization of a Squalene-Based Emulsion

This protocol describes the preparation of a research-grade **squalene** oil-in-water emulsion similar to MF59 (e.g., AddaVax[™]) and its characterization.





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Caption: Workflow for preparing a **squalene** nano-emulsion.

Methodology:

- Preparation of Phases:
 - Aqueous Phase: Dissolve Polysorbate 80 (e.g., 0.5% w/v) in a suitable buffer (e.g., 10 mM citrate buffer, pH 6.5).
 - o Oil Phase: Dissolve Sorbitan trioleate (e.g., 0.5% w/v) in **squalene** oil (e.g., 4.3% w/v).
- Formation of Coarse Emulsion: Combine the aqueous and oil phases and homogenize using a high-shear rotor-stator mixer until a uniform, milky-white coarse emulsion is formed.



- High-Pressure Homogenization (Microfluidization):
 - Pass the coarse emulsion through a high-pressure microfluidizer. This step is critical for reducing the oil droplet size to the nanometer range (~150-160 nm).
 - Multiple passes may be required to achieve a narrow and consistent particle size distribution.
- Sterile Filtration: Aseptically filter the final nano-emulsion through a 0.22 μm syringe filter into a sterile container. This also removes any larger, unwanted particles.
- Characterization Particle Size Analysis:
 - Principle: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are complementary methods that measure the hydrodynamic diameter of particles based on their Brownian motion in suspension.
 - Sample Preparation: Dilute the nano-emulsion in the formulation buffer or filtered saline to an appropriate concentration for measurement, avoiding multiple scattering effects.
 - DLS Measurement: Use a DLS instrument to measure the Z-average particle size and Polydispersity Index (PDI). An acceptable PDI (<0.7) indicates a homogenous sample.
 - NTA Measurement: Use an NTA instrument to obtain a high-resolution particle size distribution and determine the particle concentration.

Protocol 2: In Vitro Evaluation of Adjuvant Activity (Whole Blood Assay)

This assay measures the ability of the adjuvant to induce cytokine production from human immune cells.

Methodology:

 Sample Collection: Collect fresh human whole blood from healthy, consenting donors into heparinized tubes.



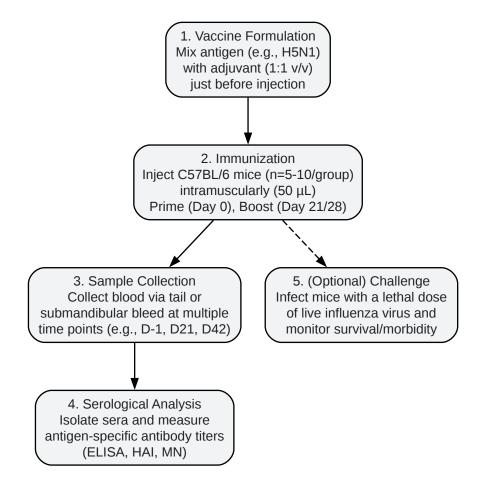
• Stimulation:

- In a 96-well round-bottom plate, add 50 μL of the test adjuvant (e.g., **squalene** emulsion at 1% and 0.4% final oil concentration) or controls (saline, TLR agonist like LPS).
- Add 150 μL of heparinized whole blood to each well in duplicate.
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
- Plasma Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant (plasma).
- Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
 An increase in cytokine levels compared to the saline control indicates immunostimulatory activity.

Protocol 3: In Vivo Evaluation in a Murine Model

Mice are a common and effective model for the preclinical evaluation of influenza vaccine efficacy and immunogenicity.





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Caption: Workflow for an in vivo murine immunogenicity study.

Methodology:

- Animals: Use 6-8 week old female C57BL/6 or BALB/c mice. House according to institutional guidelines.
- Vaccine Preparation: Immediately before injection, mix the influenza antigen (e.g., split inactivated H5N1) with the squalene emulsion adjuvant at a 1:1 volume ratio.
- Immunization Schedule:
 - Groups: Include a saline control, antigen alone, and antigen + adjuvant.
 - Administration: Immunize mice via the intramuscular (IM) route into the quadriceps muscle with a 50 μL volume.



- Prime-Boost: Administer a priming dose on Day 0 and a boosting dose on Day 21 or 28.
- Blood Collection: Collect blood samples at baseline (pre-immunization) and at various time points post-immunization (e.g., Day 21, Day 42) to assess the kinetics of the antibody response.
- Serological Assays:
 - ELISA: Determine antigen-specific total IgG, IgG1, and IgG2c/a antibody titers in the serum. The ratio of IgG2c to IgG1 can indicate the type of T-helper response (Th1 vs. Th2).
 - Hemagglutination Inhibition (HAI) Assay: Measure the titer of functional antibodies that can block the influenza virus hemagglutinin from agglutinating red blood cells. An HAI titer of ≥40 is a widely accepted correlate of protection in humans.
 - Microneutralization (MN) Assay: Quantify the titer of antibodies that can neutralize live virus and prevent infection of cells in culture.
- Viral Challenge (Optional): To assess protective efficacy, immunized mice can be challenged
 with a lethal dose of a homologous or heterologous live influenza virus. Protection is
 evaluated by monitoring survival rates, weight loss, and viral titers in the lungs.

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